molecular formula C7H4FIN2 B1499336 4-Amino-3-fluoro-5-iodobenzonitrile CAS No. 849353-46-4

4-Amino-3-fluoro-5-iodobenzonitrile

Cat. No. B1499336
Key on ui cas rn: 849353-46-4
M. Wt: 262.02 g/mol
InChI Key: IVUPHTIFWULRNT-UHFFFAOYSA-N
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Patent
US08741897B2

Procedure details

A solution of sodium perborate (4.2 g, 27.3 mmols) and sodium tungstate (450 mg, 1.4 mmol) in a mixture of 20 mL of glacial acetic acid and 15 mL of acetic anhydride was treated with a solution of potassium iodide (2.3 g, 13.9 mmols) in 15 mL of water. The mixture was treated with 7.5 mL of concentrated sulfuric acid over 15 minutes. A suspension of N-(4-cyano-2-fluorophenyl)acetamide (1.79 g, 10 mmols) in 15 mL of glacial acetic acid was added to and the resulting mixture was heated at 50° C. After 1 hour, the mixture was poured into 300 mL of crushed ice and treated with 100 mL of a saturated solution of sodium thiosulfate followed by 100 mL of a sodium bisulfite solution. The mixture was extracted with three 100 mL portions of dichloromethane and the combined organic layers were washed with three 50 mL portions of sodium bicarbonate solution, three 50 mL portions of water, dried over sodium sulfate, and concentrated in vacuo to give a light brownish solid. Chromatography on SiO2 (50% ethyl acetate in hexanes) afforded 400 mg of the title product as a light brownish solid (15% yield).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
sodium tungstate
Quantity
450 mg
Type
catalyst
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
1.79 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Five
[Compound]
Name
saturated solution
Quantity
100 mL
Type
reactant
Reaction Step Six
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
reactant
Reaction Step Seven
Yield
15%

Identifiers

REACTION_CXSMILES
B(O[O-])=O.[Na+].[I-:6].[K+].S(=O)(=O)(O)O.[C:13]([C:15]1[CH:20]=[CH:19][C:18]([NH:21]C(=O)C)=[C:17]([F:25])[CH:16]=1)#[N:14].S([O-])([O-])(=O)=S.[Na+].[Na+].S(=O)(O)[O-].[Na+]>C(O)(=O)C.C(OC(=O)C)(=O)C.O.[O-][W]([O-])(=O)=O.[Na+].[Na+]>[NH2:21][C:18]1[C:19]([I:6])=[CH:20][C:15]([C:13]#[N:14])=[CH:16][C:17]=1[F:25] |f:0.1,2.3,6.7.8,9.10,14.15.16|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
B(=O)O[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Name
sodium tungstate
Quantity
450 mg
Type
catalyst
Smiles
[O-][W](=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
7.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
1.79 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)NC(C)=O)F
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
ice
Quantity
300 mL
Type
reactant
Smiles
Step Six
Name
saturated solution
Quantity
100 mL
Type
reactant
Smiles
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Seven
Name
Quantity
100 mL
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to and the resulting mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with three 100 mL portions of dichloromethane
WASH
Type
WASH
Details
the combined organic layers were washed with three 50 mL portions of sodium bicarbonate solution, three 50 mL portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a light brownish solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=C(C#N)C=C1I)F
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 15.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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